methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate
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Description
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C20H23NO7S and its molecular weight is 421.46. The purity is usually 95%.
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Scientific Research Applications
Photochromic Properties and Polymer Applications
- Methyl acrylate polymers containing azobenzene groups with heterocyclic sulfonamide substituents, including sulfisomidyne and sulfamethoxazole, were synthesized. These polymers exhibited photochromic properties, demonstrated by trans-cis isomerization of side-chain azobenzene fragments under illumination. This photochromic behavior, along with changes in absorbance and refractive index upon illumination, suggests potential applications in materials science and optics (Ortyl, Janik, & Kucharski, 2002).
Polymer-Based Protecting Groups
- The synthesis and polymerization of 1,1-dimethyl-2-(ethoxymethanamido)ethyl [N-(4-chlorophenyl)amino]methanoate with methyl acrylate produced polymers that serve as interesting polymeric amino protecting groups. This suggests potential applications in synthetic chemistry for the protection and deprotection of amino groups during chemical reactions (Gormanns & Ritter, 1994).
Hydrocarbonylation and Dimerization Reactions
- Methyl acrylate underwent hydrocarbonylation with CO and H2O, forming dimethyl 4-oxopimelate with high yield. This process, catalyzed by the Co2(CO)8-1,2-bis(diphenylphosphino)ethane catalyst system, suggests its utility in industrial and synthetic chemistry for creating complex organic compounds (Murata & Matsuda, 1982).
Synthesis of Pyrazoles and Pyrazolines
- Methyl (E)-3-(phenylsulfonyl)-acrylates reacted with diphenyldiazomethane to form 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines, which upon treatment with DBU underwent dehydrosulfonation, forming 3,3-diphenyl-3H-pyrazoles. The reactions of α-bromovinyl phenyl sulfones with diphenyldiazomethane also provided insights into potential synthetic pathways for creating complex organic compounds (Vasin et al., 2015).
Synthesis of Sulfonyl Fluorinated Macro Emulsifiers
- Fluorinated acrylate emulsions, created for hydrophobic surface coatings, utilized amphiphilic sulfonyl macro emulsifiers for low surface energy emulsion polymerization. These emulsifiers showed superior properties and indicated potential applications in water repellent modifications and surface coatings, highlighting the versatility of methyl acrylate derivatives in material science (Yin et al., 2017).
Properties
IUPAC Name |
methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7S/c1-5-28-15-7-9-16(10-8-15)29(23,24)19(20(22)27-4)13-21-14-6-11-17(25-2)18(12-14)26-3/h6-13,21H,5H2,1-4H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXYZMHBBSBSBA-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.